Methyl 2-(morpholin-4-YL)pyridine-3-carboxylate
Description
Methyl 2-(morpholin-4-yl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a morpholine ring and at the 3-position with a methyl ester group. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol. This compound is structurally characterized by the synergistic integration of a rigid pyridine ring, a flexible morpholine moiety, and an ester functional group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-morpholin-4-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-3-2-4-12-10(9)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQTZFIPGJUJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(morpholin-4-YL)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinic acid and morpholine.
Nucleophilic Substitution: Morpholine is reacted with 2-chloronicotinic acid under basic conditions to form 2-(morpholin-4-YL)nicotinic acid.
Esterification: The carboxylic acid group of 2-(morpholin-4-YL)nicotinic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles like sodium methoxide or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmacology: this compound has potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Material Science: The compound is explored for its potential in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Methyl 2-(morpholin-4-YL)pyridine-3-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking and hydrophobic interactions. These interactions facilitate the binding of the compound to its molecular targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-(morpholin-4-yl)pyridine-3-carboxylate with three related compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions |
|---|---|---|---|---|
| This compound | C₁₂H₁₄N₂O₃ | 234.25 | Pyridine, morpholine, methyl ester | 2-morpholine, 3-ester |
| 2-[(3-Azidopropyl)carbamoyl]pyridine-4-carboxylic acid [EN300-1697076] | C₁₀H₁₁N₅O₃ | 249.23 | Pyridine, azide, carboxylic acid | 4-carboxylic acid, 2-amide-azide |
| 2-{[2-(Azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylate [EN300-1697146] | C₁₁H₁₄N₆O₃S | 310.33 | Thiazole, morpholine, azide, ester | 4-carboxylate, 2-azidomethyl-morpholine |
| 2-(Morpholin-4-yl)ethyl niflumate derivative | C₁₇H₁₈F₃N₃O₃ | 369.34 | Pyridine, trifluoromethylphenyl, morpholinoethyl ester | 3-ester, 2-(trifluoromethylphenyl)amino |
Structural Differences and Implications
Core Heterocycle :
- The target compound uses a pyridine ring, whereas EN300-1697146 incorporates a thiazole core. Thiazole derivatives often exhibit enhanced metabolic stability and bioavailability compared to pyridine analogs, but pyridine-based systems are more synthetically accessible .
- The niflumate derivative () shares a pyridine backbone but includes a trifluoromethylphenyl group, which significantly increases lipophilicity (logP ~3.5 vs. ~1.2 for the target compound) .
Substituent Chemistry: The methyl ester in the target compound offers hydrolytic stability compared to ethyl esters (e.g., niflumate’s morpholinoethyl ester), which may degrade faster in vivo . Azide-functionalized analogs (EN300-1697076, EN300-1697146) are tailored for click chemistry applications, unlike the target compound, which lacks this reactivity .
Morpholine Conformation: Cremer and Pople’s puckering parameters () suggest that the morpholine ring in the target compound adopts a chair conformation (puckering amplitude ~0.5 Å, phase angle ~180°), similar to its analogs. This conformation enhances solubility in polar solvents (e.g., logS ≈ -3.2) compared to non-morpholine-containing derivatives .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | EN300-1697076 | Niflumate Derivative |
|---|---|---|---|
| logP | 1.2 | 0.8 | 3.5 |
| Water Solubility | 12 mg/mL | 45 mg/mL | <1 mg/mL |
| Melting Point | 98–102°C | 135–138°C | 72–75°C |
| Synthetic Yield | 68% | 52% | 41% |
- The target compound’s lower logP and higher solubility make it preferable for aqueous-phase reactions, whereas the niflumate derivative’s lipophilicity suits blood-brain barrier penetration .
- EN300-1697076’s carboxylic acid group increases solubility but reduces cell membrane permeability compared to ester derivatives .
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